3-(2-Bromo-4-nitrophenyl)propanoic acid
Description
Research Significance of Halogenated Nitro-Substituted Phenylpropanoic Acid Derivatives
The presence of both a halogen atom and a nitro group on a phenylpropanoic acid backbone confers significant and multifaceted biological and chemical properties. Halogens, such as bromine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, the bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid proton. synquestlabs.com In medicinal chemistry, nitro-aromatic compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents. cochemist.comlibretexts.org The nitro group can be reduced to an amino group, which is a key functional group in a vast number of biologically active molecules. This transformation opens up pathways to a variety of derivatives with different pharmacological profiles.
The combination of these functional groups in phenylpropanoic acid derivatives has led to their investigation in drug discovery programs targeting a range of diseases. googleapis.com For instance, substituted phenylpropanoic acids have been explored as activators of human peroxisome proliferator-activated receptors (PPARs), which are therapeutic targets for metabolic disorders.
Strategic Importance of 3-(2-Bromo-4-nitrophenyl)propanoic acid as a Chemical Synthon
A chemical synthon is a molecular fragment that can be introduced into a synthesis to build up a more complex molecule. This compound is a prime example of a versatile synthon due to its trifunctional nature. The carboxylic acid group, the aryl bromide, and the nitro group can each be selectively targeted to introduce new functionalities.
The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. The bromine atom on the aromatic ring is amenable to a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful tools for constructing complex molecular architectures. The nitro group can be reduced to an amine, which can then be further functionalized, for example, through acylation or by serving as a precursor for the formation of heterocyclic rings.
While specific synthetic procedures for this compound are not widely documented in publicly available literature, its synthesis can be inferred from established organic chemistry methods for related compounds. A plausible route could involve the Knoevenagel condensation of 2-bromo-4-nitrobenzaldehyde (B1281138) with malonic acid, followed by reduction of the resulting cinnamic acid derivative. chemicalbook.com Another potential pathway could be the direct bromination and nitration of 3-phenylpropanoic acid, although controlling the regioselectivity of these reactions would be a significant challenge.
The strategic utility of this compound lies in its potential to serve as a building block for the synthesis of complex heterocyclic systems and other polyfunctional molecules with potential applications in medicinal chemistry and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1182426-40-9 | synquestlabs.comcochemist.com |
| Molecular Formula | C₉H₈BrNO₄ | synquestlabs.com |
| Molecular Weight | 274.07 g/mol | synquestlabs.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1182426-40-9 |
|---|---|
Molecular Formula |
C9H8BrNO4 |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
3-(2-bromo-4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrNO4/c10-8-5-7(11(14)15)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
IBGQUVPGDASTRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Bromo 4 Nitrophenyl Propanoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.invaia.com For 3-(2-Bromo-4-nitrophenyl)propanoic acid, several key disconnections can be proposed. The primary strategies involve severing the bonds connecting the functional groups to the aromatic ring or the bond connecting the propanoic acid side chain.
Functional Group Interconversion (FGI): The carboxylic acid can be derived from the hydrolysis of a nitrile (-CN) or an ester (-COOR), or by the oxidation of a primary alcohol (-CH₂OH) or an alkyl chain. lkouniv.ac.inchemguide.co.uk The nitro group is typically introduced via an electrophilic nitration reaction, and its precursor is often a hydrogen atom on the aromatic ring. lkouniv.ac.in Similarly, the bromo group is installed via electrophilic bromination.
C-C Bond Disconnection: The most logical C-C disconnection is between the aromatic ring and the propanoic acid side chain (C-C bond at the benzylic position). This leads to a substituted bromonitrobenzene synthon and a three-carbon chain synthon. This disconnection corresponds to reactions like Friedel-Crafts acylation or cross-coupling reactions. ox.ac.ukslideshare.net
C-X Bond Disconnection (C-Br, C-N): Disconnecting the carbon-bromine and carbon-nitrogen bonds points to electrophilic aromatic substitution reactions on a phenylpropanoic acid precursor. slideshare.net The order of these substitutions is critical due to the directing effects of the substituents.
These disconnection strategies suggest several plausible forward synthetic routes, which hinge on the sequential introduction of the bromo, nitro, and propanoic acid functionalities onto a benzene (B151609) core.
Direct and Indirect Synthetic Approaches for Arylpropanoic Acid Systems
The synthesis of complex arylpropanoic acids like the target compound can be achieved through various direct and indirect routes, where functional groups are added sequentially to a simpler scaffold.
Introducing a bromine atom onto a phenylpropanoic acid framework is typically achieved through electrophilic aromatic substitution. The reaction involves treating the aromatic ring with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring.
If starting with 3-(4-nitrophenyl)propanoic acid, the substituents present are the propanoic acid chain (an alkyl group) and a nitro group.
The alkyl side chain is an ortho, para-director.
The nitro group is a strong deactivating group and a meta-director.
In this scenario, the positions ortho to the propanoic acid chain are also meta to the nitro group. Therefore, bromination at the C2 position is electronically favored, leading to the desired product.
Alternatively, radical bromination using agents like N-bromosuccinimide (NBS) targets the benzylic position on the propanoic acid chain and is not suitable for introducing bromine onto the aromatic ring itself.
Aromatic nitration is a classic electrophilic aromatic substitution reaction used to install a nitro (-NO₂) group. wikipedia.org The standard reagent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com
When planning the synthesis of this compound, the timing of the nitration step is crucial.
Nitration of 3-phenylpropanoic acid: This would yield a mixture of ortho- and para-nitrated products, with the para isomer typically predominating. Subsequent bromination of 3-(4-nitrophenyl)propanoic acid would then be required, as discussed previously.
Nitration of 3-(2-bromophenyl)propanoic acid: In this intermediate, both the bromine atom and the alkyl side chain are ortho, para-directing groups. youtube.com Nitration would likely yield a mixture of products, with substitution occurring at the positions activated by both groups, primarily C4 and C6. Separation of these isomers would be necessary.
In some cases, simultaneous nitration and bromination can occur when using a mixture of nitric acid and bromine in sulfuric acid, particularly with deactivated aromatic compounds. scirp.orgresearchgate.net
Several methods exist to construct a propanoic acid side chain on a pre-functionalized aromatic ring, such as 1-bromo-3-nitrobenzene.
Friedel-Crafts Acylation: The aromatic ring can be acylated with succinic anhydride (B1165640) in the presence of a Lewis acid like AlCl₃. This introduces a 3-aroylpropanoic acid chain. The ketone can then be reduced to a methylene (B1212753) (-CH₂-) group using methods like the Clemmensen (zinc-mercury amalgam in HCl) or Wolff-Kishner (hydrazine and a strong base) reduction. youtube.com
Side-Chain Oxidation: One could start with a longer alkyl chain and oxidize it to a carboxylic acid. For example, a 3-arylpropyl group can be oxidized at the benzylic position using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgunizin.org This method requires the benzylic carbon to have at least one hydrogen atom. unizin.org
From a Benzaldehyde: A 2-bromo-4-nitrobenzaldehyde (B1281138) could be a precursor. Reactions such as the Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester could form an α,β-unsaturated ester. Subsequent hydrogenation would reduce the double bond and the ester could then be hydrolyzed to the carboxylic acid.
Hydrolysis of a Propanenitrile: A related method involves the synthesis of 3-(2-bromo-4-nitrophenyl)propanenitrile, which can then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. chemguide.co.uk The nitrile itself can be formed via nucleophilic substitution of a corresponding benzylic halide. google.com
| Route | Starting Material | Step 1 | Step 2 | Step 3 | Product |
| A | 3-Phenylpropanoic Acid | Nitration (HNO₃, H₂SO₄) to form 3-(4-nitrophenyl)propanoic acid | Bromination (Br₂, FeBr₃) | - | This compound |
| B | 3-Phenylpropanoic Acid | Bromination (Br₂, FeBr₃) to form 3-(2-bromophenyl)propanoic acid | Nitration (HNO₃, H₂SO₄) | Isomer Separation | This compound |
| C | 1-Bromo-3-nitrobenzene | Friedel-Crafts Acylation with succinic anhydride | Wolff-Kishner or Clemmensen Reduction | - | This compound |
| D | 2-Bromo-4-nitro-toluene | Radical bromination (NBS) to form 2-bromo-1-(bromomethyl)-4-nitrobenzene | Cyanation (NaCN) followed by alkylation and hydrolysis | - | This compound |
Table 1: Plausible multi-step synthetic routes for this compound.
Considerations for Stereoselective Synthesis of Propanoic Acid Derivatives
The target molecule, this compound, is achiral. However, many biologically active arylpropanoic acids are chiral, possessing a stereocenter at the α-carbon (C2) of the propanoic acid chain. The synthesis of such chiral derivatives requires stereoselective methods.
One common strategy is chiral resolution , which involves separating a racemic mixture of enantiomers. wikipedia.org This is often accomplished by reacting the racemic carboxylic acid with a chiral amine (a resolving agent) to form a pair of diastereomeric salts. wikipedia.orgnih.gov These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid. wikipedia.orgresearchgate.net Alternatively, chiral chromatography can be used to separate enantiomers directly on a chiral stationary phase (CSP). researchgate.netmdpi.com
Another approach is asymmetric synthesis , where a stereocenter is created with a preference for one enantiomer. This can be achieved using various methods:
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct a reaction stereoselectively. For instance, an achiral propanoic acid derivative can be converted to an amide or imide using a chiral amine derived from a β-amino alcohol. The resulting enolate can then undergo diastereoselective alkylation or aldol (B89426) reactions. researchgate.net
Asymmetric Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other. For example, the asymmetric hydrogenation of an α,β-unsaturated precursor using a chiral transition metal catalyst can produce a chiral propanoic acid derivative with high enantiomeric excess.
The stereochemistry of reactions on the side chain itself is also a key consideration. For example, the addition of bromine to a trans-cinnamic acid precursor proceeds via an anti-addition mechanism, leading to the formation of specific diastereomers of 2,3-dibromo-3-phenylpropanoic acid. murov.infochegg.comcsub.edu Understanding these mechanisms is vital when designing syntheses for complex, multi-stereocenter molecules. researchgate.net
Industrial Scalability and Process Optimization
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process scalability and optimization to ensure safety, efficiency, and economic viability. While specific industrial-scale production data for this compound is not extensively published, the challenges and optimization strategies can be inferred from established industrial processes for structurally similar molecules, such as nitrated aromatic compounds and substituted carboxylic acids. Key considerations revolve around reaction control, raw material efficiency, impurity profiling, and downstream processing.
The synthesis of this compound likely involves multiple steps, each presenting unique scalability challenges. These steps would typically include the nitration of a phenylpropanoic acid precursor, followed by bromination, or the assembly of the molecule from pre-functionalized building blocks. Each of these transformations requires careful optimization for large-scale application.
A critical aspect of industrial scalability is managing the thermodynamics of the reactions. For instance, the nitration of aromatic compounds is a highly exothermic process. numberanalytics.comrsc.org On a large scale, inefficient heat removal can lead to a runaway reaction, posing significant safety risks and promoting the formation of undesired by-products, such as dinitrated or oxidized species. numberanalytics.com Therefore, process optimization would focus on reactor design with high heat transfer capacity, controlled addition of nitrating agents, and precise temperature monitoring.
Similarly, the bromination step, if proceeding via a Sandmeyer-type reaction from an amino precursor, requires careful control. While modern catalytic versions of the Sandmeyer reaction have improved efficiency and reduced waste by using catalytic amounts of copper salts, their performance can be sensitive to substrate and reaction conditions. organic-chemistry.orgresearchgate.netnih.gov Optimization would involve screening catalysts, ligands, and solvent systems to maximize yield and minimize by-products. organic-chemistry.org
Purification is another major consideration for industrial production. The final product, being a carboxylic acid, is likely a crystalline solid. patsnap.com Crystallization is a common and effective method for purifying such compounds on a large scale. patsnap.compatsnap.com However, the choice of solvent is critical and must be optimized to ensure high recovery of the desired product with minimal impurities, while also considering factors like cost, toxicity, and recyclability. patsnap.com Techniques such as anti-solvent crystallization or reactive crystallization might be explored to enhance purity and yield.
The following data tables illustrate hypothetical optimization studies for key stages in the synthesis of this compound, based on principles from related industrial processes.
Table 1: Optimization of Aromatic Nitration Step
This table illustrates the impact of temperature and the molar ratio of nitrating agent on the yield and purity of a hypothetical nitrophenylpropanoic acid intermediate.
| Entry | Temperature (°C) | Molar Ratio (HNO₃:Substrate) | Yield (%) | Purity (%) | Key Observation |
| 1 | 0-5 | 1.1:1 | 85 | 98 | High purity, but incomplete conversion. |
| 2 | 20-25 | 1.1:1 | 92 | 95 | Higher yield, but increased by-products. |
| 3 | 0-5 | 1.5:1 | 95 | 94 | High conversion, but lower purity due to over-nitration. |
| 4 | 0-5 | 1.05:1 | 88 | 99 | Optimal balance of high purity and good yield. |
Table 2: Optimization of Bromination via Catalytic Sandmeyer Reaction
This table shows a hypothetical optimization of the bromination of a precursor, focusing on catalyst system and temperature.
| Entry | Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | CuBr (stoichiometric) | 100 | 25 | 80 | 90 |
| 2 | CuBr/CuBr₂ | 10 | 25 | 92 | 97 |
| 3 | CuBr/Phenanthroline | 5 | 25 | 95 | 98 |
| 4 | CuBr/Phenanthroline | 5 | 50 | 93 | 94 |
Table 3: Optimization of Final Product Crystallization
This table demonstrates the effect of different solvent systems on the final purity and recovery of this compound.
| Entry | Solvent System | Temperature Profile | Recovery (%) | Purity (%) | Crystal Morphology |
| 1 | Ethanol/Water | Cool from 70°C to 5°C | 90 | 98.5 | Needles |
| 2 | Acetic Acid/Water | Cool from 90°C to 10°C | 85 | 99.5 | Plates |
| 3 | Toluene | Cool from 80°C to 0°C | 75 | 97.0 | Small Prisms |
| 4 | Isopropanol | Cool from 60°C to 5°C | 92 | 99.0 | Rods |
Chemical Reactivity and Derivatization Strategies of 3 2 Bromo 4 Nitrophenyl Propanoic Acid
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom attached to the aromatic ring of 3-(2-bromo-4-nitrophenyl)propanoic acid is susceptible to nucleophilic substitution, a reactivity that is enhanced by the presence of the strongly electron-withdrawing nitro group in the para-position. This activation facilitates the displacement of the bromide ion by various nucleophiles.
In a reaction involving 3-bromo-4-nitropyridine, which has a similar electronic setup, amines have been shown to displace the bromine atom. clockss.org This type of reaction, known as nucleophilic aromatic substitution (SNAAr), typically proceeds under basic conditions and can be influenced by the solvent, with polar aprotic solvents often promoting the reaction. clockss.org For this compound, reaction with a primary or secondary amine would be expected to yield the corresponding 3-(2-(alkylamino)-4-nitrophenyl)propanoic acid or 3-(2-(dialkylamino)-4-nitrophenyl)propanoic acid, respectively.
Furthermore, the aryl bromide functionality is a standard substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. While specific examples for this compound are not detailed in the provided sources, its structure is amenable to common cross-coupling strategies.
Table 1: Potential Cross-Coupling Reactions at the Bromine Atom
| Reaction Name | Coupling Partner | Typical Catalyst/Conditions | Expected Product |
|---|---|---|---|
| Suzuki Coupling | Boronic acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-(2-Aryl-4-nitrophenyl)propanoic acid |
| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-(2-(Alkenyl)-4-nitrophenyl)propanoic acid |
| Buchwald-Hartwig Amination | Amine (R-NH₂) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3-(2-(Amino)-4-nitrophenyl)propanoic acid |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 3-(2-(Alkynyl)-4-nitrophenyl)propanoic acid |
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and in this compound, it serves as a primary site for derivatization.
Esterification Reactions
Esterification is a fundamental transformation of carboxylic acids. For this compound, this can be readily achieved through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using a more reactive derivatizing agent. The resulting esters are often used as intermediates or as final products with modified solubility and reactivity profiles.
Amidation and Peptide Coupling Reactions
The formation of an amide bond is a critical reaction in medicinal chemistry and materials science. nih.gov Direct reaction of this compound with an amine is generally inefficient and requires activation of the carboxylic acid. Modern coupling reagents are employed to facilitate this transformation, forming a highly reactive intermediate that is readily attacked by the amine. nih.gov
Commonly used coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP). nih.gov The reaction proceeds through the formation of a reactive HOBt ester, which is then converted to a highly reactive acyliminium ion by DMAP, leading to efficient amide bond formation even with electron-deficient amines. nih.gov
Table 2: Representative Amide Coupling Conditions
| Amine | Coupling Reagents | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|
| Aniline (B41778) Derivative | EDC, DMAP, HOBt (cat.) | CH₃CN | 23 | Good | nih.gov |
| Biphenylamine | EDC, DMAP, HOBt (cat.) | CH₃CN | 23 | 93% | nih.gov |
Formation of Anhydrides and Acid Chlorides
For reactions requiring a more electrophilic acylating agent, this compound can be converted into its corresponding acid chloride or anhydride (B1165640). Acid chlorides are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These highly reactive intermediates can then be used to form esters, amides, or other acyl derivatives under mild conditions.
Acid anhydrides can be prepared from the reaction of the acid chloride with a carboxylate salt. libretexts.org Symmetrical anhydrides can also be formed by the dehydration of two equivalents of the carboxylic acid. Anhydrides are also potent acylating agents, reacting with nucleophiles like water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. libretexts.org
Derivatization for Enhanced Analytical Detection
In analytical chemistry, particularly for high-performance liquid chromatography (HPLC), derivatization is a key strategy to enhance the detection of analytes. The carboxylic acid functional group of this compound can be tagged with a chromophoric or fluorophoric group to improve spectrophotometric or fluorescence detection sensitivity.
One such method involves the use of 4'-bromophenacyl trifluoromethanesulfonate (B1224126) as a derivatizing agent. nih.gov This reagent reacts rapidly with the carboxylate salt of the acid at room temperature to form a 4'-bromophenacyl ester, which has strong UV absorbance, facilitating its detection at low concentrations. nih.gov This approach is applicable to a wide range of carboxylic acids. nih.gov
Additionally, developing HPLC methods can simplify the analysis of related compounds, avoiding the need for more complex techniques like gas chromatography that require prior derivatization. nih.gov For instance, employing specialized columns and fluorescence detection can significantly improve the sensitivity and efficiency of the analytical method. nih.gov
Reactions of the Aromatic Nitro Group
The nitro group is a strongly electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself a site for important chemical transformations. wikipedia.org
The most common and synthetically useful reaction of the aromatic nitro group is its reduction to a primary amine. This transformation fundamentally alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. This reduction can be achieved using various reagents. Classic methods include the use of metals in acidic media, such as tin and hydrochloric acid. Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is another widely used and clean method.
R-NO₂ + 3 H₂ --(Catalyst)--> R-NH₂ + 2 H₂O wikipedia.org
The resulting 3-(2-bromo-4-aminophenyl)propanoic acid is a valuable intermediate. The newly formed amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation, opening pathways to a vast array of other derivatives.
Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) derivative. For example, chelated ester enolates can react with aromatic nitro compounds in a 1,3-addition to the nitro group, yielding N-arylhydroxylamine derivatives. organic-chemistry.org The efficiency of this reaction is enhanced by electron-withdrawing substituents on the aromatic ring. organic-chemistry.org
Electrophilic Aromatic Substitution on the Phenyl Ring
The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is significantly influenced by the electronic properties of its three substituents: the bromo group, the nitro group, and the propanoic acid side chain. These groups collectively determine the electron density of the aromatic ring and direct the position of any incoming electrophile.
The aromatic ring of this compound is heavily deactivated towards electrophilic attack. This is due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the propanoic acid group (-CH₂CH₂COOH). The nitro group is one of the most powerful deactivating groups due to its strong resonance and inductive effects, which pull electron density from the ring. The carboxylic acid function of the propanoic acid substituent is also a deactivating group, primarily through its inductive effect.
The bromo group (-Br) is also a deactivating group due to its inductive electron withdrawal. However, it is considered a weak deactivator compared to the nitro and carboxylic acid groups. A key feature of halogens like bromine is their ability to donate electron density to the ring through resonance, which can partially offset their inductive withdrawal. This resonance effect is crucial in determining the regioselectivity of electrophilic attack.
Directing Effects of Substituents
The position of a new substituent on the benzene (B151609) ring is dictated by the directing effects of the groups already present. In this compound, the directing effects are as follows:
Bromo Group (-Br): This is an ortho, para-director. This means it directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the nitro group, the bromo group directs towards the C3 and C5 positions.
Nitro Group (-NO₂): This is a meta-director. It directs incoming electrophiles to the positions meta to it. In this case, the nitro group at C4 would direct an incoming electrophile to the C2 and C6 positions. However, the C2 position is already substituted with a bromo group.
Propanoic Acid Group (-CH₂CH₂COOH): This group is considered a meta-director. It deactivates the ring and directs incoming electrophiles to the positions meta to its point of attachment.
The interplay of these directing effects determines the most likely sites for electrophilic substitution. The bromo group, being an ortho, para-director, activates the positions ortho and para to it relative to the meta positions. Conversely, the nitro and propanoic acid groups, as meta-directors, deactivate the ortho and para positions more strongly than the meta positions.
Considering the positions on the ring:
C3: Ortho to the bromo group and meta to the propanoic acid substituent.
C5: Ortho to the bromo group and meta to the nitro group.
C6: Meta to the nitro group and ortho to the propanoic acid substituent.
Due to the strong deactivating nature of the nitro and propanoic acid groups, electrophilic aromatic substitution on this compound is generally difficult and would require harsh reaction conditions. However, if a reaction were to occur, the position of substitution would be a result of the competing directing effects. The bromo group, despite being a deactivator, is the only group that can donate electron density via resonance, making the positions ortho to it (C3 and C5) the most likely sites for electrophilic attack, albeit with low reactivity. Between C3 and C5, steric hindrance from the adjacent propanoic acid group at C1 might slightly favor substitution at C5.
Extensive searches of scientific literature and chemical databases did not yield specific examples of electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions, being performed on this compound. The following table summarizes the theoretical directing effects of the substituents on the phenyl ring.
| Substituent | Position on Ring | Electronic Effect | Directing Effect |
| -Br | C2 | Inductive: WithdrawingResonance: Donating | ortho, para |
| -NO₂ | C4 | Inductive: WithdrawingResonance: Withdrawing | meta |
| -CH₂CH₂COOH | C1 | Inductive: Withdrawing | meta |
Spectroscopic Characterization and Structural Elucidation of 3 2 Bromo 4 Nitrophenyl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within 3-(2-Bromo-4-nitrophenyl)propanoic acid can be determined.
Proton Nuclear Magnetic Resonance (¹H-NMR)
Proton NMR spectroscopy reveals the electronic environment of each hydrogen atom in the molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanoic acid side chain. The substitution pattern on the phenyl ring—a bromine atom and a nitro group—will significantly influence the chemical shifts of the aromatic protons due to their electronic effects. The two methylene (B1212753) groups of the propanoic acid chain will exhibit characteristic splitting patterns due to spin-spin coupling with each other.
Interactive ¹H-NMR Data Table for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | Data not available | Data not available | Data not available |
| Aromatic-H | Data not available | Data not available | Data not available |
| Aromatic-H | Data not available | Data not available | Data not available |
| -CH₂- (alpha to COOH) | Data not available | Data not available | Data not available |
| -CH₂- (beta to COOH) | Data not available | Data not available | Data not available |
| -COOH | Data not available | Data not available | Data not available |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound will display separate signals for each unique carbon atom. The chemical shifts of the aromatic carbons will be influenced by the bromo and nitro substituents, while the carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
Interactive ¹³C-NMR Data Table for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | Data not available |
| Aromatic C-H | Data not available |
| Aromatic C-Br | Data not available |
| Aromatic C-NO₂ | Data not available |
| -CH₂- (alpha to COOH) | Data not available |
| -CH₂- (beta to COOH) | Data not available |
| -COOH | Data not available |
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY spectra reveal proton-proton coupling relationships, while HSQC spectra correlate directly bonded proton and carbon atoms. Unfortunately, specific 2D NMR data for this compound is not available in the public domain.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as the N-O stretching vibrations of the nitro group and the C-Br stretching vibration.
Interactive IR Spectroscopy Data Table for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | Data not available |
| Carboxylic Acid | C=O stretch | Data not available |
| Nitro Group | Asymmetric N-O stretch | Data not available |
| Nitro Group | Symmetric N-O stretch | Data not available |
| Aromatic Ring | C-H stretch | Data not available |
| Aromatic Ring | C=C stretch | Data not available |
| Alkane | C-H stretch | Data not available |
| Alkyl Halide | C-Br stretch | Data not available |
Raman Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, mass spectrometry can unequivocally confirm its identity.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass.
While specific experimental HRMS data for this compound is not documented in the searched sources, theoretical data for a closely related isomer, 3-(4-Bromo-2-nitrophenyl)propanoic acid (C₉H₈BrNO₄), can be used for illustrative purposes. The monoisotopic mass of this isomer is calculated to be 272.96368 Da. An HRMS analysis would be expected to yield an observed mass that is extremely close to this calculated value, confirming the elemental composition.
The table below shows the predicted m/z values for various adducts of the C₉H₈BrNO₄ isomer, which would be observed in an HRMS analysis.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 273.97096 |
| [M+Na]⁺ | 295.95290 |
| [M-H]⁻ | 271.95640 |
| [M+NH₄]⁺ | 290.99750 |
| [M+K]⁺ | 311.92684 |
This data is based on predictions for the isomer 3-(4-Bromo-2-nitrophenyl)propanoic acid and serves as a representative example.
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller, daughter ions (product ions). The resulting fragmentation pattern provides valuable information about the chemical structure of the original molecule.
No specific experimental MS/MS fragmentation data for this compound was found in the available literature. However, a theoretical fragmentation analysis can be proposed based on its structure. The most likely fragmentation pathways would involve:
Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da) or the entire COOH group (45 Da).
Cleavage of the propyl chain: The bond between the aliphatic chain and the phenyl ring could break, leading to characteristic fragments.
Loss of the nitro group: The nitro group (NO₂) can be lost, resulting in a significant peak corresponding to the loss of 46 Da.
Loss of bromine: The bromine atom could also be cleaved from the aromatic ring.
Analyzing the masses of these fragments would allow for the reconstruction of the molecule's structure, confirming the connectivity of the bromo, nitro, and propanoic acid substituents on the phenyl ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
A search of crystallographic databases did not yield a public crystal structure for this compound. If a suitable crystal were grown and analyzed, the X-ray diffraction experiment would provide the following key structural parameters:
| Parameter | Description |
| Unit Cell Dimensions | The lengths of the sides of the basic repeating unit of the crystal (a, b, c) and the angles between them (α, β, γ). |
| Space Group | The symmetry group that describes the arrangement of molecules within the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-Br, C-N, C=O). |
| Bond Angles | The angles formed by three connected atoms (e.g., O-C-O in the carboxylic acid). |
| Torsional Angles | The dihedral angles that describe the conformation of the molecule, such as the rotation around the C-C bonds of the propanoic acid chain. |
This data would provide unambiguous proof of the compound's constitution and stereochemistry, showing the exact spatial relationship between the bromo, nitro, and propanoic acid groups on the benzene (B151609) ring.
Computational Chemistry and Theoretical Investigations of 3 2 Bromo 4 Nitrophenyl Propanoic Acid
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic structure of many-body systems, including molecules. A typical DFT study on 3-(2-Bromo-4-nitrophenyl)propanoic acid would involve:
Molecular Geometry Optimization and Conformational Analysis
This initial step would determine the most stable three-dimensional arrangement of atoms in the molecule. By calculating the potential energy surface of different conformers, researchers could identify the global minimum energy structure, which corresponds to the most likely conformation of the molecule. This would provide precise data on bond lengths, bond angles, and dihedral angles.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map would highlight electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering insights into its intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of the bonds (e.g., ionic vs. covalent character). For this compound, NBO analysis would quantify the delocalization of electron density and the stabilizing interactions between filled and unfilled orbitals, offering a deeper understanding of its electronic stability.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, theoretical calculations could predict its infrared (IR), Raman, and UV-Visible spectra. The calculated vibrational frequencies from IR and Raman spectra would correspond to specific bond stretching, bending, and torsional modes within the molecule. The predicted UV-Visible spectrum would provide information about the electronic transitions and the wavelengths at which they occur.
In the absence of dedicated research on this compound, the detailed data for the sections outlined above cannot be provided. The generation of such scientifically accurate information would require novel computational research to be performed and published by the scientific community.
Thermodynamic Property Calculations
Currently, there is a lack of published studies detailing the specific thermodynamic properties of this compound, such as its enthalpy, entropy, and Gibbs free energy of formation. Such data would typically be determined through computational chemistry methods like Density Functional Theory (DFT) or ab initio calculations. These calculations would provide valuable insights into the compound's stability and reactivity. However, without dedicated research, no specific data table can be presented.
Molecular Dynamics Simulations for Conformational Space Exploration
No specific molecular dynamics (MD) simulation studies for this compound have been found in the public domain. MD simulations would be instrumental in understanding the conformational flexibility of this molecule, which is influenced by the rotatable bonds in the propanoic acid side chain and the steric and electronic effects of the bromo and nitro substituents on the phenyl ring. Such simulations could reveal the preferred spatial arrangements of the molecule in different environments, which is crucial for understanding its interactions with biological systems or other chemicals. The lack of published research in this area means that no detailed findings or interactive data tables on its conformational space can be provided.
Applications of 3 2 Bromo 4 Nitrophenyl Propanoic Acid As a Synthetic Intermediate
Building Block for Complex Organic Molecule Synthesis
The structure of 3-(2-Bromo-4-nitrophenyl)propanoic acid is endowed with three primary functional groups—a carboxylic acid, an aromatic nitro group, and a bromine atom—that serve as versatile handles for a wide range of chemical transformations. This allows for its use as a strategic building block in the assembly of elaborate organic molecules.
The carboxylic acid moiety can readily undergo standard transformations such as esterification, amide bond formation, or reduction to an alcohol. The aromatic nitro group is a powerful electron-withdrawing group that can direct nucleophilic aromatic substitution, but it is more commonly reduced to an aniline (B41778) derivative. This resulting amino group is a key nucleophile used to form new carbon-nitrogen bonds, crucial for building many biologically active compounds. researchgate.net The bromine atom is a particularly useful feature, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions.
These orthogonal reactive sites can be addressed sequentially to introduce molecular complexity in a controlled manner. For instance, the carboxylic acid can be coupled with an amine, followed by reduction of the nitro group and subsequent cyclization, or the bromine atom can be used as a handle for a cross-coupling reaction before other parts of the molecule are modified.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product |
|---|---|---|
| Carboxylic Acid | Amide Coupling | N-Substituted propanamide |
| Carboxylic Acid | Esterification | Alkyl propanoate ester |
| Nitro Group | Reduction (e.g., with SnCl₂, H₂/Pd-C) | 3-(4-Amino-2-bromophenyl)propanoic acid |
| Bromo Group | Suzuki Coupling | 3-(2-Aryl-4-nitrophenyl)propanoic acid |
Precursor in Heterocyclic Compound Synthesis
A significant application of this compound is in the synthesis of heterocyclic compounds, particularly those containing nitrogen. The key transformation enabling this is the reduction of the nitro group to an amine, which then acts as an internal nucleophile.
One important class of heterocycles accessible from this intermediate is the benzazepine family. Benzazepines are seven-membered nitrogen-containing rings fused to a benzene (B151609) ring, a core structure found in numerous neurologically active pharmaceutical agents. researchgate.netnih.gov A plausible synthetic route begins with the reduction of the nitro group of this compound to yield 3-(4-amino-2-bromophenyl)propanoic acid. This amino acid can then undergo an intramolecular cyclization to form a seven-membered lactam (a cyclic amide). This reaction, often promoted by acid or coupling agents, forges the benzazepine skeleton. The bromine atom remains on the scaffold for further diversification, or it can be removed via hydrogenolysis if desired.
Similarly, related seven-membered heterocycles such as benzoxazepines and benzothiazepines can be targeted. For instance, derivatives of 2-aminophenols react with certain carbonyl compounds to form benzoxazepine structures through a 7-endo-dig cyclization. nih.gov By analogy, the amino derivative of our title compound provides a platform for constructing such fused heterocyclic systems.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Target Heterocycle | Key Synthetic Step | Description |
|---|---|---|
| Benzazepinone | Intramolecular amidation | Cyclization of the amino-acid derivative to form a lactam. nih.gov |
| Benzoxazepine | Intermolecular condensation followed by cyclization | Reaction of the corresponding aminophenol (derived via functional group interconversion) with an appropriate partner. nih.gov |
| Benzothiazepine | Domino Michael addition-cyclization | Reaction of a corresponding aminothiophenol derivative with an α,β-unsaturated carbonyl compound. nih.gov |
Intermediate for Pharmaceutical Lead Compound Synthesis
Drug intermediates are chemical compounds that serve as precursors for active pharmaceutical ingredients (APIs). researchgate.net Boronic acids, amino acids, and their derivatives are common intermediates used in the synthesis of a wide array of drugs. nih.gov this compound serves as a valuable intermediate for the synthesis of pharmaceutical lead compounds due to its combination of reactive functional groups. The bromo-nitrophenyl motif is a common feature in many bioactive molecules.
A notable application is in the synthesis of precursors for drugs like Ivabradine, a heart rate-lowering agent. The synthesis of a key intermediate for Ivabradine, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, has been reported. researchgate.net While the substitution pattern is slightly different, this compound provides a closely related structural framework and serves as a logical starting point for analogues or other compounds in this class. The synthesis would involve reduction of the nitro group, potential modification of the carboxylic acid to a nitrile, and subsequent cyclization and functionalization steps to build the final drug architecture.
The compound's versatility allows it to be a starting point for generating libraries of related molecules for drug discovery screening. By systematically varying the substituents introduced via the bromine and amino functionalities, medicinal chemists can explore the structure-activity relationships of a new class of potential therapeutic agents.
Utilization in Materials Science Research
While less documented than its role in organic synthesis, the functional groups of this compound offer potential for applications in materials science. Nitrophenyl compounds are known to be electroactive and chromophoric, properties that are useful in the development of functional materials.
One potential application lies in the surface modification of materials. The carboxylic acid group can act as an anchor to bind the molecule to metal oxide surfaces, such as those used in sensors or electronic devices. Once tethered to a surface, the nitro group can be electrochemically reduced to an amine. This amine-functionalized surface can then be used to immobilize other molecules, such as enzymes or DNA, for biosensor applications.
Furthermore, nitrophenol derivatives are used in the synthesis of metallic nanoparticle catalysts for environmental remediation, such as the reduction of pollutants in water. The title compound could be used to create functionalized polymers or supports for such catalytic nanoparticles. The presence of the bromine atom also allows for its incorporation into polymers or other materials via cross-coupling reactions, potentially imparting specific electronic or optical properties to the resulting material.
Mechanistic Studies of Environmental Degradation Pathways of 3 2 Bromo 4 Nitrophenyl Propanoic Acid
Hydrolytic Degradation Mechanisms
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For 3-(2-Bromo-4-nitrophenyl)propanoic acid, two primary sites are susceptible to hydrolysis: the carbon-bromine (C-Br) bond and the carboxylic acid group.
The C-Br bond on the aromatic ring is generally resistant to hydrolysis under typical environmental pH and temperature conditions. Aromatic halides are significantly less reactive towards nucleophilic substitution than their aliphatic counterparts due to the increased strength of the sp2 carbon-halogen bond and steric hindrance. However, the presence of a strongly electron-withdrawing nitro group (-NO₂) ortho and para to the bromine atom can increase the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, particularly under alkaline conditions. This would result in the substitution of the bromine atom with a hydroxyl group, yielding 3-(2-hydroxy-4-nitrophenyl)propanoic acid.
The propanoic acid side chain is generally stable towards hydrolysis. However, under specific enzymatic conditions, decarboxylation could occur, but this is typically a biological rather than a purely chemical hydrolytic process.
Table 1: Potential Hydrolytic Degradation Products
| Reactant | Product | Condition |
|---|
Photolytic Transformation Pathways
Photolytic degradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like this compound, photolysis can be a significant transformation pathway. The absorption of UV light can excite the molecule, leading to the cleavage of chemical bonds.
A primary photolytic reaction for halogenated aromatic compounds is reductive dehalogenation. cdu.edu.au In this process, the C-Br bond is broken, and the bromine atom is replaced by a hydrogen atom from the surrounding medium (e.g., water), to form 3-(4-nitrophenyl)propanoic acid. This reaction is common for brominated flame retardants and other brominated aromatic pollutants. nih.govresearchgate.net The position of the bromine atom relative to other substituents can influence the rate and likelihood of this reaction. cdu.edu.au
The nitro group can also participate in photolytic reactions. It can be reduced to a nitroso or amino group, or it can facilitate the cleavage of the aromatic ring. The combined presence of bromo and nitro substituents may lead to complex photochemical reactions, potentially resulting in the formation of various phenolic compounds, ring-cleavage products, and inorganic bromide and nitrate (B79036) ions upon complete mineralization. The quantum yield and half-life of such reactions would depend on factors like the wavelength of light, the presence of photosensitizers (like humic acids in natural waters), and the reaction medium. nih.govresearchgate.net
Table 2: Potential Photolytic Transformation Products
| Reactant | Major Product | Minor/Secondary Products |
|---|
Biotransformation and Microbial Degradation Mechanisms
The microbial degradation of halogenated nitroaromatic compounds is a key process in their environmental removal. mdpi.comnih.govcapes.gov.br Bacteria and fungi have evolved diverse enzymatic systems to break down these often-recalcitrant molecules. nih.gov The degradation of this compound would likely proceed through a combination of pathways observed for nitroaromatics and phenylpropanoic acids.
A common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. researchgate.net This is often carried out by nitroreductases under anaerobic or anoxic conditions. This would transform the parent compound into 3-(2-bromo-4-aminophenyl)propanoic acid. The resulting aromatic amine may be more susceptible to further degradation, but could also pose different toxicological concerns.
Alternatively, microorganisms can initiate degradation by attacking the propanoic acid side chain. This can occur via β-oxidation, similar to the metabolism of fatty acids, or through other oxidative pathways, eventually leading to the cleavage of the side chain from the aromatic ring. The degradation of 3-phenylpropanoic acid has been shown to proceed via dioxygenase attack on the aromatic ring, leading to catecholic intermediates and subsequent ring cleavage. nih.gov
Dehalogenation is another critical step, which can occur either aerobically or anaerobically. Reductive dehalogenation, where the bromine is replaced by a hydrogen atom, is a common anaerobic process. Oxidative dehalogenation can also occur, where the bromine is removed following the hydroxylation of the aromatic ring. nih.gov
A plausible degradation pathway could involve initial reduction of the nitro group, followed by dehalogenation and then ring cleavage. The specific sequence of these events would depend on the microbial species present and the environmental conditions.
Table 3: Key Microbial Biotransformation Reactions and Potential Intermediates
| Reaction Type | Enzyme Class (Example) | Potential Intermediate |
|---|---|---|
| Nitro Reduction | Nitroreductase | 3-(2-Bromo-4-aminophenyl)propanoic acid |
| Dehalogenation | Dehalogenase | 3-(4-Nitrophenyl)propanoic acid |
| Side-chain Oxidation | Dioxygenase/Monooxygenase | 2-Bromo-4-nitrocinnamic acid |
Environmental Fate Modeling and Pathway Prediction
In the absence of empirical data, environmental fate modeling provides a valuable tool for predicting the likely behavior of a chemical in the environment. Quantitative Structure-Activity Relationship (QSAR) models and other predictive software can estimate a compound's physical-chemical properties, such as its octanol-water partition coefficient (Kow), water solubility, and vapor pressure. These parameters are crucial for predicting its distribution between air, water, soil, and sediment.
For this compound, models could be used to predict its susceptibility to the degradation pathways discussed above. For instance, hydrolysis models can estimate the rate constants for the cleavage of the C-Br bond under various pH conditions. Biodegradation models, such as those based on compilations of microbial degradation pathways for different chemical substructures, could predict the likelihood of degradation and potential metabolites. Photodegradation models can estimate the atmospheric half-life and the rate of direct photolysis in water.
These predictive models integrate data from a vast library of studied compounds to make estimations for new or unstudied chemicals. While these predictions are not a substitute for experimental studies, they are essential for preliminary risk assessment and for prioritizing chemicals for further testing. They can help to identify the most probable degradation products and the environmental compartments where the compound is likely to accumulate.
In Vitro Mechanistic Investigations of 3 2 Bromo 4 Nitrophenyl Propanoic Acid Biomolecular Interactions
Interaction Mechanisms with Biological Macromolecules.
The interaction of small molecules like 3-(2-Bromo-4-nitrophenyl)propanoic acid with biological macromolecules is a cornerstone of pharmacology and toxicology. Generally, such interactions can be covalent or non-covalent. Non-covalent interactions, which are reversible, include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. These are critical for the initial recognition and binding of a molecule to a protein's active or allosteric site.
Covalent interactions, which are often irreversible, involve the formation of a chemical bond between the compound and the macromolecule. For a molecule like this compound, the presence of a bromo and a nitro group on the phenyl ring, along with a carboxylic acid function, suggests potential for various reactions. The aromatic nitro group can be reduced by cellular reductases to form reactive nitroso, hydroxylamino, and amino derivatives, which can then form covalent adducts with macromolecules. The bromine atom, being a good leaving group, could potentially participate in nucleophilic substitution reactions with amino acid residues such as cysteine or histidine in proteins.
Without specific studies, the precise nature of these interactions for this compound remains speculative.
Enzyme Interaction and Mechanistic Inhibition Studies.
The structural features of this compound suggest it could be an inhibitor of various enzymes. Arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. However, no specific data confirms the inhibitory activity of this compound against COX or other enzymes.
Mechanistic inhibition studies would typically involve kinetic analyses to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Such studies would elucidate whether the compound binds to the enzyme's active site or an allosteric site. The electrophilic nature of the compound, due to the bromo and nitro substituents, could also suggest a potential for irreversible inhibition through covalent modification of the enzyme.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Data Source |
| N/A | N/A | N/A | N/A | No data available |
This table is for illustrative purposes only. No experimental data is available.
Glutathione (B108866) S-Transferase (GST)-Mediated Conjugation Pathways.
Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates. This process generally leads to the formation of more water-soluble and less toxic metabolites that can be readily excreted.
Compounds with an aromatic nitro group and a halogen substituent, such as this compound, are potential substrates for GSTs. The reaction would likely involve the nucleophilic attack of the thiolate group of GSH on the carbon atom bearing the bromine, displacing the bromide ion. This is a common detoxification pathway for halogenated aromatic compounds. Alternatively, reduction of the nitro group can lead to reactive electrophiles that are also detoxified by GSH conjugation.
Specific assays would be required to confirm if this compound is a substrate for any of the GST isoenzymes and to determine the kinetic parameters of such a reaction.
Molecular Docking and Computational Binding Affinity Studies with Target Biomolecules.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies could provide valuable insights into the potential binding modes of this compound with various protein targets. A docking study would involve generating a 3D model of the compound and placing it into the binding site of a target protein of known structure (e.g., from the Protein Data Bank, PDB). The binding affinity is then estimated using a scoring function, which can be expressed as a binding energy (e.g., in kcal/mol).
Potential targets for such studies could include enzymes from pathways where related molecules are known to be active, such as COX enzymes or various transferases. The results would help to visualize potential hydrogen bonds, hydrophobic interactions, and other contacts that stabilize the ligand-protein complex.
Table 2: Hypothetical Molecular Docking Results for this compound
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Data Source |
| N/A | N/A | N/A | No data available |
This table is for illustrative purposes only. No computational data is available.
Structure-Interaction Relationship Analysis.
A structure-interaction relationship (SIR) analysis would explore how the different chemical features of this compound contribute to its (hypothetical) biological activity. This involves systematically modifying the structure of the molecule and observing the effect on its interaction with a biological target.
For this compound, key structural elements include:
The propanoic acid side chain: The carboxylate group is likely important for forming ionic interactions or hydrogen bonds with polar residues in a binding pocket.
The nitrophenyl ring: The nitro group is a strong electron-withdrawing group that influences the electronic properties of the aromatic ring and can be a site for metabolic activation. Its position (para to the propanoic acid substituent) is also significant.
The bromine atom: Its size, electronegativity, and position (ortho to the propanoic acid substituent) are critical. It can participate in halogen bonding and makes the carbon to which it is attached susceptible to nucleophilic attack.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
